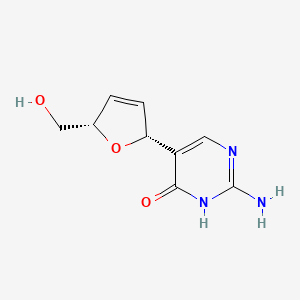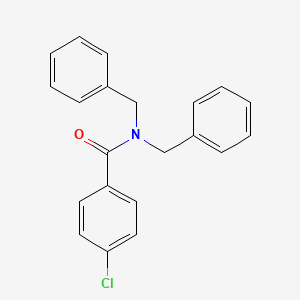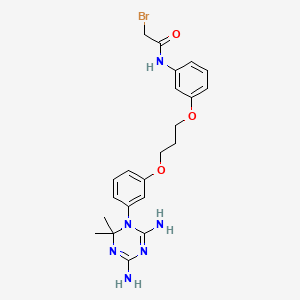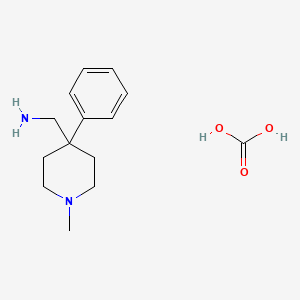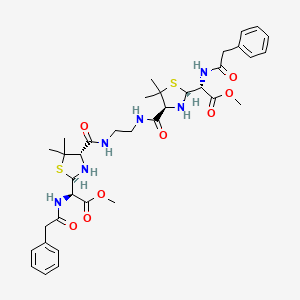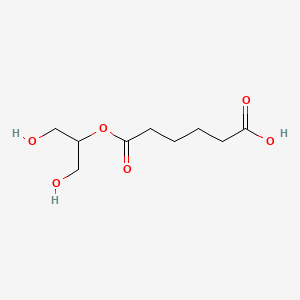
4-(4-Methoxybenzyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxybenzyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxybenzyl group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxybenzyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with phenol in the presence of a base, such as sodium hydroxide, to form the desired product . Another method involves the use of ultrasound to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride, providing protected phenolic ether intermediates for organic synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to offer advantages such as reduced reaction time and increased molecular weight of the product . This method involves the self-condensation of hydroxybenzyl alcohol derivatives under microwave irradiation, using sulfuric acid as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Methoxybenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Products such as quinones or aldehydes.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxybenzyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Methoxybenzyl)phenol involves its interaction with various molecular targets and pathways:
Oxidative Demethylation: The compound undergoes oxidative demethylation catalyzed by enzymes such as vanillyl-alcohol oxidase, leading to the formation of p-quinone methide intermediates.
Antioxidant Activity: It scavenges free radicals and inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenol: Similar in structure but lacks the benzyl group.
4-Hydroxybenzyl Alcohol: Similar in structure but lacks the methoxy group.
4-Methoxybenzyl Alcohol: Similar in structure but lacks the phenol group.
Uniqueness: 4-(4-Methoxybenzyl)phenol is unique due to the presence of both the methoxybenzyl and phenol groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Eigenschaften
CAS-Nummer |
21388-77-2 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4-[(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
XOTIMSKNZMRPGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


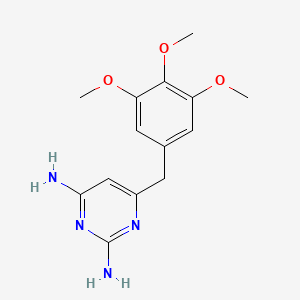

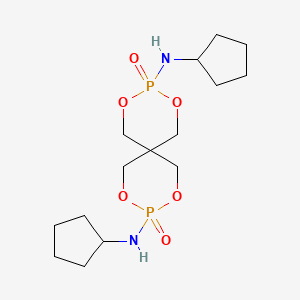
![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)
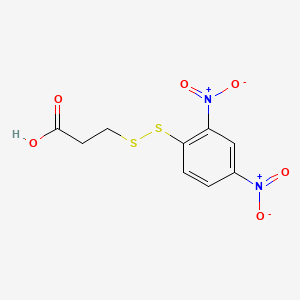
![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)
